4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a substituted 1,3-benzothiazole moiety. The 6-fluoro substituent and 2-methoxyethyl group on the benzothiazole ring modulate electronic and steric properties, influencing solubility and target binding .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S2/c1-22(2)29(25,26)15-7-4-13(5-8-15)18(24)21-19-23(10-11-27-3)16-9-6-14(20)12-17(16)28-19/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFRYILPEIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.
Formation of the Benzamide Linkage: The final step involves coupling the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the carbonyl group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzamide linkage.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity :
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary evaluations suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacterial strains.
Therapeutic Applications
The unique structure of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide positions it as a potential therapeutic agent in several areas:
- Diabetes Management :
- Cancer Treatment :
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Antitumor Activity :
- Enzyme Inhibition Research :
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfamoyl benzamide derivatives with heterocyclic substituents. Key structural analogs and their comparative analysis are outlined below:
Structural and Functional Comparison
Key Observations
The 2-methoxyethyl side chain improves aqueous solubility relative to ethyl or methyl substituents, which may enhance bioavailability .
Sulfamoyl vs.
Tautomerism and Stability :
- Similar to 1,2,4-triazole derivatives (e.g., compounds in ), the benzothiazole ring in the target compound may exhibit tautomerism, though spectral data (absence of νS-H in IR) confirm the dominance of the thione tautomer, ensuring structural consistency in crystallographic studies .
Synthetic Pathways :
- The target compound likely follows a route analogous to , involving condensation of a sulfamoyl benzoyl chloride with a substituted benzothiazole hydrazone. This contrasts with sulfentrazone’s synthesis, which relies on triazole ring formation .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: IR Spectral Signatures
Research Findings and Implications
- Structural Insights : Crystallographic tools like SHELX and Mercury CSD are critical for resolving tautomeric forms and hydrogen-bonding patterns, which dictate packing efficiency and stability.
- Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, analogs like sulfentrazone and triazole derivatives suggest plausible herbicidal or kinase-inhibitory applications.
- Optimization Opportunities : Introducing polar groups (e.g., methoxyethyl) balances lipophilicity and solubility, a strategy validated in drug design .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiazole core followed by coupling with the dimethylsulfamoyl benzamide moiety. Key steps include:
- Benzothiazole ring formation : Cyclization of substituted anilines with sulfur-containing reagents under reflux conditions .
- Sulfamoylation : Introduction of the dimethylsulfamoyl group using sulfamoyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Amide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCl) for nucleophilic attack by the benzothiazole amine under inert atmosphere . Optimization : Reaction temperature, solvent polarity, and stoichiometric ratios are critical. For example, excess sulfamoyl chloride (1.2–1.5 eq.) improves yield, while rigorous exclusion of moisture prevents hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Z-configuration of the benzothiazole-imine bond and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular weight and detect isotopic patterns (e.g., fluorine and sulfur isotopes) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What are the primary biological targets or pathways associated with this compound?
While direct data on this compound is limited, structurally related benzothiazole-sulfonamide hybrids target:
- Enzyme inhibition : Tyrosine kinases or carbonic anhydrases due to sulfonamide’s zinc-binding affinity .
- Apoptosis modulation : Disruption of mitochondrial membrane potential in cancer cells via thiazole ring interactions .
- Anti-inflammatory activity : Suppression of NF-κB signaling, validated via luciferase reporter assays in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Methodological solutions include:
- Dose-response normalization : Express activity as IC₅₀ values relative to a common reference compound (e.g., doxorubicin for cytotoxicity) .
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
Q. What computational methods are suitable for predicting this compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, especially at the benzothiazole-imine bond .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA gyrase .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. How can reaction conditions be optimized for scale-up without compromising stereochemical purity?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity .
- Response surface modeling : Identify optimal conditions (e.g., 60°C, 3 mol% catalyst) to maximize yield (>85%) and enantiomeric excess (>98%) .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?
- Analog synthesis : Modify substituents on the benzothiazole (e.g., replace methoxyethyl with allyl) and sulfamoyl groups (e.g., dimethyl vs. diethyl) .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., planar benzothiazole-imine for intercalation) .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
